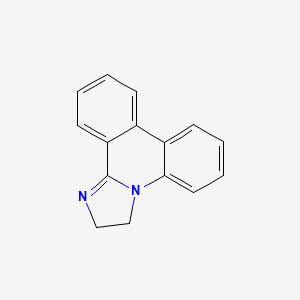

2,3-Dihydroimidazo(1,2-f)phenanthridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36811-70-8 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

2,3-dihydroimidazo[1,2-f]phenanthridine |

InChI |

InChI=1S/C15H12N2/c1-2-7-13-11(5-1)12-6-3-4-8-14(12)17-10-9-16-15(13)17/h1-8H,9-10H2 |

InChI Key |

BOXYVDQJGZULRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN2C3=CC=CC=C3C4=CC=CC=C4C2=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dihydroimidazo 1,2 F Phenanthridines

Classical and Contemporary Annulation Approaches

Traditional synthetic routes to the 2,3-dihydroimidazo(1,2-f)phenanthridine framework have often relied on annulation strategies, which involve the formation of a new ring onto a pre-existing structure. These methods, while foundational, continue to be refined and utilized.

Reaction of Phenanthridone with 2-Aminoethylammonium Tosylate

A classical approach to constructing dihydroimidazo-fused systems involves the reaction of cyclic amides with 2-aminoethylammonium tosylate. This method has been successfully applied to a variety of aromatic bicyclic amides, such as phthalazinones and quinolones, yielding the corresponding dihydroimidazo-compounds upon heating at high temperatures (200–250 °C). rsc.org While the direct reaction of phenanthridone, a structural isomer of the successfully cyclized isoquinolone, is not explicitly detailed in seminal reports, the established reactivity of similar lactam systems suggests its potential as a viable substrate for this transformation. rsc.org This single-stage synthesis offers a convenient route to the fused imidazole (B134444) ring system. rsc.org

Annulation of 2-Bromoethylphenanthridinium Bromide with Primary Amines

A well-established and versatile method for the synthesis of the imidazo[1,2-f]phenanthridine (B1589575) skeleton involves the annulation of 5-(2-bromoethyl)phenanthridinium bromide with primary amines. gla.ac.uk This reaction proceeds through a multi-step cascade that begins with the addition of a primary amine to the iminium moiety of the phenanthridinium salt. This is followed by a 5-exo-tet cyclization to form a 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (TIP) intermediate. gla.ac.uk The final step involves an oxidation via hydride loss to yield the cationic 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium heterocycle. gla.ac.uk

Researchers have demonstrated the ability to tune the reaction conditions to isolate the reactive TIP intermediate, which was previously only characterized in situ. gla.ac.uknih.gov By carefully selecting the substituents on the primary amine, the electronic potential and pKa of the intermediate can be controlled, allowing for its isolation. gla.ac.uk This methodology has proven to be a facile and adaptable route for accessing a range of derivatives of the 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine framework. gla.ac.uk

Metal-Catalyzed Coupling and Cyclization Strategies

The advent of transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of 2,3-dihydroimidazo(1,2-f)phenanthridines is no exception. Palladium, copper, and novel catalytic systems like magnetic metal-organic frameworks have enabled the development of highly efficient and selective synthetic routes.

Palladium-Catalyzed C–C and N–H/C–H Arylation Reactions

Palladium catalysis has been extensively utilized for the formation of C–C and C–N bonds, which are crucial steps in the assembly of the imidazo[1,2-f]phenanthridine core. One prominent strategy involves a tandem palladium-catalyzed N–H/C–H arylation. nih.govacs.org In this approach, 2-phenyl-1H-imidazoles react with 1,2-dihalobenzenes to furnish imidazo[1,2-f]phenanthridines. nih.govacs.org Another palladium-catalyzed method involves the oxidative coupling of an imidazole-substituted 1,1′-biphenyl to produce the parent imidazo[1,2-f]phenanthridine. nih.gov

More intricate palladium-catalyzed cascade reactions have also been developed. For instance, a tandem process involving the intermolecular cross-coupling of o-bromobenzoic acids with 2-(2-bromoaryl)-1H-benzo[d]imidazoles or the corresponding imidazoles has been reported. acs.org This protocol, which is co-catalyzed by copper, allows for a controlled and regioselective synthesis of N-fused (benzo)imidazophenanthridine scaffolds with a broad substrate scope and excellent functional group compatibility. acs.org

Copper-Catalyzed Tandem C–N and C–C Coupling

Copper catalysts, often used in conjunction with palladium, play a critical role in the synthesis of imidazo[1,2-f]phenanthridines. In a notable example of a tandem palladium/copper-catalyzed decarboxylative approach, a Cu(I) co-catalyst is essential for the efficient formation of the final product. acs.org Control experiments have demonstrated that both metals are required for the tandem reaction to proceed effectively. acs.org The proposed mechanism involves the formation of an organocuprate species from the o-bromobenzoic acid and the copper catalyst, which then undergoes transmetalation with a palladium(II) metallacycle formed from the bromo-substituted imidazole. acs.org This tandem catalysis is crucial for facilitating both the C–C and C–N bond-forming steps of the cascade. acs.org

Magnetic Metal-Organic Framework (MOF)-Catalyzed Approaches

In a significant advancement towards sustainable and reusable catalysis, magnetic metal-organic frameworks (MOFs) have been employed for the synthesis of dihydroimidazo[1,2-f]phenanthridine derivatives. nih.govacs.orgnih.govacs.orgresearchgate.net Specifically, a recyclable Fe₃O₄@SiO₂@MOF-199 catalyst has been successfully used for the C–C coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. nih.govnih.govresearchgate.net This reaction yields 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones in high yields. nih.govnih.govresearchgate.net

The key advantages of this method are the high efficiency and the ease of recovery and reusability of the magnetic MOF catalyst, which can be separated using a magnet and reused multiple times without a significant loss in catalytic activity. nih.govnih.govresearchgate.net The resulting cyclized products can then be aromatized in a one-pot sequential procedure involving reduction, dehydration, and oxidation to afford the corresponding imidazo[1,2-f]phenanthridines. nih.govnih.govresearchgate.net

Catalyst Performance in MOF-Catalyzed Synthesis

| Entry | Substrate 1 | Substrate 2 | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole | cyclohexane-1,3-dione | 5 | DMF | 60 | 20 | 14 | nih.gov |

| 2 | 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole | cyclohexane-1,3-dione | 10 | DMF | 60 | 20 | 91 | nih.gov |

| 3 | 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole (1st reuse) | cyclohexane-1,3-dione | 10 | DMF | 60 | 20 | 91 | nih.gov |

| 4 | 2-(2-bromophenyl)-4,5-diphenyl-1H-imidazole (4th reuse) | cyclohexane-1,3-dione | 10 | DMF | 60 | 20 | 89 | nih.gov |

Radical-Mediated Cyclization and Oxidative Protocols

Radical-mediated reactions and oxidative cyclizations have emerged as powerful tools for the construction of complex heterocyclic frameworks. These methods often proceed under mild conditions and offer unique pathways for bond formation.

Photoredox Cyclization Utilizing Visible Light

Visible-light photoredox catalysis has become a prominent strategy in organic synthesis, enabling the formation of radical intermediates under gentle conditions. The use of photocatalysts, such as Eosin Y, allows for the generation of radicals from suitable precursors upon irradiation with visible light. researchgate.netresearchgate.netrsc.org This methodology has been successfully applied to the synthesis of the phenanthridine (B189435) core, a key structural component of the target molecule.

The general mechanism involves the excitation of a photocatalyst (PC) by visible light to its excited state (PC*). This excited state can then engage in a single-electron transfer (SET) with a substrate to generate a radical intermediate. For the synthesis of phenanthridines, an appropriately substituted biaryl precursor can be converted into a radical species that subsequently undergoes intramolecular cyclization. researchgate.net The reaction is often conducted at room temperature and is tolerant of a variety of functional groups.

Table 1: Representative Conditions for Photoredox Cyclization

| Entry | Photocatalyst | Light Source | Solvent | Additives | Temperature | Ref. |

|---|---|---|---|---|---|---|

| 1 | Eosin Y | Blue LEDs | DMSO | - | Room Temp. | nih.gov |

| 2 | Eosin Y | Green LED | DMSO | - | Room Temp. | nih.gov |

Oxidative Cyclization via N-O Bond Cleavage and Intramolecular N-Arylation

A key strategy for the formation of the phenanthridine nucleus involves the generation of an iminyl radical through the cleavage of a nitrogen-oxygen (N-O) bond, followed by intramolecular cyclization. This can be achieved photochemically, where UV irradiation of O-acetyl oximes of ortho-functionalized biaryls leads to the homolytic cleavage of the N-O bond. beilstein-journals.org

The resulting iminyl radical undergoes an intramolecular cyclization onto the adjacent aromatic ring. Subsequent loss of a radical and rearomatization yields the phenanthridine product. This method provides a direct route to the C-N bond formation required for the central ring of the phenanthridine system. beilstein-journals.org The reaction can be influenced by the nature of the substituents on the aromatic rings. beilstein-journals.org

Table 2: Examples of Photochemically-Mediated Cyclization of Oxime Esters

| Substrate | Product | Yield (%) | Reaction Time (h) | Ref. |

|---|---|---|---|---|

| 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | 4-methoxyphenanthridine | 54 | 3 | beilstein-journals.org |

Metal-Free Sulfur Endorsed Oxidative Cyclization

Metal-free oxidative cyclization methods offer an environmentally benign alternative to transition-metal-catalyzed reactions. The use of elemental sulfur in combination with an oxidant like molecular oxygen or dimethyl sulfoxide (B87167) (DMSO) has been shown to promote the synthesis of sulfur-containing heterocycles and can be adapted for the formation of other fused ring systems. allfordrugs.comnih.gov For instance, the combination of elemental sulfur and molecular oxygen has been effective in the one-pot synthesis of benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazoles and cyclic ketones. allfordrugs.com

Another widely used metal-free oxidative system is iodine in DMSO (I₂/DMSO). nih.govresearchgate.net This combination can facilitate a variety of oxidative cyclizations. The reaction likely proceeds through the in-situ formation of an electrophilic iodine species which activates the substrate towards cyclization, with DMSO often acting as the final oxidant to achieve aromatization. nih.govrsc.org

Microwave-Assisted and One-Pot Synthetic Procedures

To enhance reaction efficiency, reduce reaction times, and simplify synthetic procedures, microwave-assisted synthesis and one-pot multi-component reactions are increasingly employed.

Microwave-Mediated Intramolecular Diels-Alder Reactions on Furans (IMDAF)

Microwave irradiation has been demonstrated to significantly accelerate intramolecular Diels-Alder reactions of furan (B31954) (IMDAF) derivatives, providing a rapid entry to complex polycyclic structures. nih.govrsc.orgtandfonline.com This methodology has been successfully applied to the synthesis of electron-deficient tetrahydro- and dihydroimidazo[1,2-f]phenanthridines.

The key step involves the microwave-assisted cycloaddition of a furan ring tethered to a dienophile. The resulting oxa-bridged intermediate can then undergo further transformations, such as aromatization, to yield the final heterocyclic product. The use of microwave heating can dramatically reduce reaction times from hours or days to minutes and often leads to improved yields compared to conventional heating. nih.govresearchgate.net

Table 3: Microwave-Assisted IMDAF for Heterocycle Synthesis

| Substrate | Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|

| N-homoallylic 2-aminofuran derivative | Microwave, 180 °C, 20 min | 4-substituted indole | 79 | nih.gov |

Multi-Component One-Pot Annulations

Multi-component reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single step, avoiding the isolation of intermediates. Several one-pot procedures have been developed for the synthesis of the imidazo[1,2-f]phenanthridine scaffold. thieme-connect.comnih.govacs.org

One such approach involves the reaction of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones in the presence of a catalyst to yield 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones. nih.govacs.org These intermediates can then be aromatized in a one-pot sequential process involving reduction, dehydration, and oxidation to afford the final imidazo[1,2-f]phenanthridine products. nih.govacs.org Another strategy utilizes a four-component reaction to first construct a substituted imidazole, which then undergoes a palladium-catalyzed intramolecular direct arylation to form the phenanthridine ring system. thieme-connect.comresearchgate.net

Table 4: Multi-Component Synthesis of Imidazo[1,2-f]phenanthridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Steps | Product | Ref. |

|---|---|---|---|---|---|---|

| 1,2-dicarbonyl compound | Aniline | Aldehyde | Ammonium acetate | Four-component reaction followed by Pd-catalyzed direct arylation | 2,3-diarylimidazo[1,2-f]phenanthridine | thieme-connect.comresearchgate.net |

| 2-(2-bromoaryl)imidazole | Cyclohexane-1,3-dione | - | - | MOF-catalyzed coupling and cyclization, followed by aromatization | Imidazo[1,2-f]phenanthridine | nih.govacs.org |

Mechanistic Investigations of 2,3 Dihydroimidazo 1,2 F Phenanthridine Formation

Detailed Reaction Pathways and Intermediates

The formation of the 2,3-dihydroimidazo(1,2-f)phenanthridine ring system is often achieved through multi-step reaction sequences where specific intermediates play a crucial role. These pathways can be broadly categorized based on the initial bond-forming events, such as nucleophilic additions, the involvement of radical species, or concerted cascade reactions.

Nucleophilic Attack and Subsequent Cyclization Sequences

A prominent pathway to the imidazo[1,2-f]phenanthridine (B1589575) framework involves the initial nucleophilic attack of an amine, followed by an intramolecular cyclization. A well-studied example is the reaction between a primary amine and 5-(2-bromoethyl)phenanthridinium bromide (BEP). gla.ac.uk The mechanism for this transformation consists of three key steps. gla.ac.uk It begins with the nucleophilic addition of the amine to the electron-deficient iminium moiety of the BEP molecule. gla.ac.uk This is followed by a 5-exo-tet cyclization, where the nitrogen atom attacks the carbon bearing the bromoethyl group, displacing the bromide and forming the five-membered imidazole (B134444) ring. gla.ac.uk The final step is an oxidation, often described as a "hydride loss," to yield the aromatic 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium (DIP) cation. gla.ac.uk

The intermediate in this sequence, 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (TIP), is a reactive species that had previously only been characterized in situ. gla.ac.uknih.gov However, by carefully controlling the reaction conditions and the nature of the amine substrate, researchers have successfully isolated a range of these TIP intermediates. gla.ac.uknih.gov This isolation has provided significant insight into the reaction mechanism, confirming the proposed cascade pathway. gla.ac.uk

Another synthetic approach involves the reaction of phenanthridin-6-amine with chloroacetaldehyde (B151913) in the presence of a base like sodium carbonate. sci-hub.se This method proceeds via nucleophilic substitution followed by cyclization to form the fused imidazole ring. Similarly, phenanthridine (B189435) amide derivatives can be synthesized through a multi-step process where a key step is the nucleophilic attack by an amine on a phenanthridine precursor. nih.gov

Radical Generation and Propagation in Phenanthridine Ring Formation

While the final cyclization to form the imidazole ring is often nucleophilic, the synthesis of the prerequisite phenanthridine core can be achieved through radical-mediated pathways. These methods are valuable for constructing the tricyclic phenanthridine structure from simpler precursors. beilstein-journals.org

One such method involves the radical cyclization of diaryl-imines. beilstein-journals.orgnih.gov In this process, a radical initiator like di-tert-butyl peroxide abstracts a hydrogen atom from the imine, generating an imidoyl radical. beilstein-journals.orgnih.gov This radical then undergoes intramolecular cyclization onto the adjacent aromatic ring, followed by an oxidative aromatization step to form the phenanthridine ring. beilstein-journals.orgnih.gov

Another approach starts from benzotriazole (B28993) derivatives of diarylmethanes. beilstein-journals.orgnih.gov A benzotriazole-stabilized carbanion is generated and then oxidized, often by copper iodide, to form a radical. beilstein-journals.orgnih.gov Subsequent elimination of a nitrogen molecule and ring closure yields the phenanthridine structure. beilstein-journals.orgnih.gov More recently, visible-light-mediated methods have been developed. For instance, the cyclization of benzamides can be initiated by a photoexcited catalyst that oxidizes the benzamide (B126) to generate an amidyl radical, which then cyclizes intramolecularly to form phenanthridinones, a related class of compounds. nih.gov Electrochemical methods have also been employed to generate iminyl radicals from α-amino-oxy acids, which then undergo a cascade intramolecular cyclization to produce phenanthridine derivatives. researchgate.net

These radical-based strategies highlight the versatility of synthetic approaches to the phenanthridine core, which can then be further functionalized to produce the target this compound system.

Cascade Reactions Involving Multiple Bond Formations

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single operation without isolating intermediates. wikipedia.org The synthesis of this compound and its derivatives frequently employs such strategies, leading to a significant increase in molecular complexity in one pot. gla.ac.ukwikipedia.org

The reaction of 5-(2-bromoethyl)phenanthridinium bromide (BEP) with primary amines is a classic example of a three-step cascade process, involving amine addition, cyclization, and oxidation. gla.ac.uknih.gov This methodology has been exploited to develop two highly efficient one-pot annulation reactions for synthesizing dihydroimidazo- and imidazophenanthridinium salts. researchgate.net

Another powerful cascade strategy involves the coupling of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. nih.govacs.orgresearchgate.net This reaction, catalyzed by a recyclable magnetic metal-organic framework (MOF), proceeds through an initial C-C coupling followed by an intramolecular cyclization to give 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones. nih.govacs.org These intermediates can then be aromatized in a one-pot sequential procedure involving reduction, dehydration, and oxidation to yield the final imidazo[1,2-f]phenanthridines. nih.govacs.orgresearchgate.net This entire sequence, from simple starting materials to the complex heterocyclic product, showcases the power of cascade reactions in modern organic synthesis. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents are pivotal in directing the course of the reaction, enhancing its speed, and ensuring high yields of the desired product. In the synthesis of this compound, various catalytic systems and reagents have been employed.

A novel approach utilizes a recyclable magnetic core-shell metal-organic framework, Fe3O4@SiO2@MOF-199, as a catalyst for the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. nih.govacs.orgnih.gov The efficiency of this reaction was found to be highly dependent on the choice of base and the presence of a ligand.

| Entry | Catalyst | Base | Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | Fe3O4@SiO2@MOF-199 | Cs2CO3 | None | 14 |

| 2 | Fe3O4@SiO2@MOF-199 | Cs2CO3 | L-proline | 91 |

| 3 | Fe3O4@SiO2@MOF-199 | K2CO3 | L-proline | 73 |

| 4 | Fe3O4@SiO2@MOF-199 | K3PO4 | L-proline | 65 |

| 5 | None | Cs2CO3 | L-proline | Trace |

As shown in the table, the combination of the MOF catalyst, Cs2CO3 as the base, and L-proline as a ligand proved to be the most effective, affording the product in 91% yield. acs.org The catalyst is essential, as only trace amounts of the product were formed in its absence. acs.org The magnetic nature of the catalyst also allows for easy recovery and reuse for at least four cycles without significant loss of activity. nih.govacs.org

In a different strategy, elemental sulfur is used to promote an oxidative cyclization of phenanthridin-6-amine and various aldehydes. sci-hub.se This method is notable for being free of both metals and bases, offering a green and atom-economical route to the target compounds. sci-hub.se Sulfur likely acts as an oxidant to facilitate the cascade reaction. sci-hub.se

Palladium catalysts have also been used in tandem N-H/C-H arylation reactions to synthesize N-heterocycle-fused phenanthridines from 2-aryl-benzimidazoles and aryl halides. sci-hub.seresearchgate.net In other related syntheses of the phenanthridine core, reagents like N-iodosuccinimide (NIS) are used to generate N-iodinated intermediates, which then form amidyl radicals under thermal conditions to initiate cyclization. nih.gov

Solvent Effects and Reaction Condition Optimization on Mechanism

The choice of solvent and the optimization of reaction conditions such as temperature are critical factors that can dramatically influence reaction mechanisms, yields, and even the stability of intermediates.

In the cascade reaction of primary amines with BEP, the selection of a suitable solvent was a key challenge. gla.ac.uk The solvent needed to be nonprotic to prevent the formation of a pseudobase from the BEP starting material, yet polar enough to dissolve the cationic species involved. gla.ac.uk Dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) were identified as ideal solvents for this purpose. gla.ac.uk Further investigations into this system highlighted how steric and electronic effects, controlled by the choice of amine, could stabilize the TIP intermediate, allowing for its isolation. gla.ac.uk For instance, using the bulky adamantamine stabilized the intermediate through steric hindrance. gla.ac.uk

For the MOF-catalyzed synthesis of 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones, DMF was also the solvent of choice. acs.org Initial studies at 60 °C showed that while the reaction proceeded, the yield could be significantly improved by the addition of L-proline as a ligand. acs.org The reaction conditions were optimized to 0.5 mmol of the bromoimidazole, 1 mmol of the dione, 0.025 mmol of the catalyst, 0.5 mmol of Cs2CO3, and 0.1 mmol of L-proline in 5 mL of DMF at 60 °C for 20 hours. acs.org

In the sulfur-mediated synthesis, a co-solvent system of cyclohexane (B81311) and DMSO in a 1:2 ratio was found to give a marked improvement in yield. sci-hub.se It is proposed that DMSO acts not only as a polar co-solvent but also as a co-oxidant in the reaction. sci-hub.se The reaction was typically conducted at 140 °C. sci-hub.se This demonstrates how the solvent can play an active role in the reaction mechanism beyond simply acting as a medium.

Advanced Spectroscopic and Structural Characterization of 2,3 Dihydroimidazo 1,2 F Phenanthridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3-dihydroimidazo(1,2-f)phenanthridines. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H NMR and ¹³C NMR Chemical Shift Assignments

The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals is the first step in confirming the structure of a 2,3-dihydroimidazo(1,2-f)phenanthridine derivative. The chemical shifts (δ) are highly sensitive to the electronic environment of each nucleus.

The ¹H NMR spectrum typically shows signals for the aromatic protons of the phenanthridine (B189435) core in the downfield region (approximately 7.5-9.3 ppm), with their specific shifts and coupling patterns revealing the substitution on the aromatic rings. chemicalbook.com The protons of the dihydro-imidazo portion appear in the upfield region. For the parent structure, the two methylene (B1212753) groups (-CH₂-CH₂-) would present as complex multiplets.

The ¹³C NMR spectrum provides complementary information. Aromatic carbons resonate between approximately 120 and 150 ppm, while the aliphatic carbons of the imidazo (B10784944) ring appear at significantly higher fields. organicchemistrydata.org The exact chemical shifts are crucial for confirming the successful synthesis and purity of the compound.

Representative NMR Data for the this compound Core

| Atom Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| C2/C3 (CH₂) | 2.5 - 4.5 | 45 - 55 |

| Aromatic CH | 7.5 - 9.3 | 120 - 135 |

| Aromatic Quaternary C | N/A | 122 - 150 |

Note: The chemical shifts are approximate and can vary significantly based on substitution and the solvent used. preprints.org

Two-Dimensional NMR Techniques (DEPT, HMQC, HMBC, NOESY) for Structural Elucidation and Stereochemistry

While 1D NMR provides essential data, complex structures like 2,3-dihydroimidazo(1,2-f)phenanthridines often require two-dimensional (2D) NMR experiments for complete structural assignment. slideshare.net

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. This is particularly useful for unambiguously identifying the signals from the C2 and C3 methylene groups in the imidazo portion of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish direct, one-bond correlations between protons and the carbons to which they are attached. mdpi.com This allows for the definitive pairing of ¹H and ¹³C signals, for instance, linking the proton signals of the methylene groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. iranchembook.ir NOESY is essential for determining the stereochemistry and conformation of the molecule. For related structures like 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridines, NOESY can establish the relative orientation of the proton at the C12b stereocenter. gla.ac.uk

Mass Spectrometry Techniques

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of 2,3-dihydroimidazo(1,2-f)phenanthridines, as well as to study their behavior in the gas phase.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For the parent compound, this compound (C₁₅H₁₂N₂), HRMS can easily distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This is a definitive method for confirming the elemental composition of a newly synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows molecules to be transferred from solution into the gas phase as ions with minimal fragmentation. nih.gov It is the method of choice for analyzing 2,3-dihydroimidazo(1,2-f)phenanthridines in solution. These compounds, containing basic nitrogen atoms, are readily protonated, and are typically observed in the positive ion mode as the protonated molecule, [M+H]⁺. ESI-MS is highly sensitive and can be coupled with liquid chromatography (LC-MS) to analyze complex reaction mixtures and assess product purity. nih.gov

Cryospray Mass Spectrometry (CSI-MS) for Intermediates and Supramolecular Assemblies

Cryospray Ionization Mass Spectrometry (CSI-MS) is a specialized technique where the sample solution is sprayed at sub-ambient temperatures. This method is particularly useful for the detection of thermally sensitive molecules, reactive reaction intermediates, and non-covalently bound supramolecular assemblies. In the context of 2,3-dihydroimidazo(1,2-f)phenanthridines, CSI-MS could potentially be used to intercept and characterize transient intermediates formed during their synthesis. Furthermore, it could be applied to study non-covalent interactions between these heterocyclic molecules and biological targets or other host molecules, providing insight into their binding mechanisms.

X-ray Diffraction Analysis for Solid-State Structure Determination

While a complete single-crystal X-ray diffraction study for the unsubstituted this compound is not widely documented in available literature, analyses of closely related derivatives, such as those of the imidazo[4,5-f] gla.ac.ukresearchgate.netphenanthroline and imidazo[1,2-a]pyridine (B132010) systems, have been reported. researchgate.netresearchgate.netrsc.org For instance, the crystal structure of 1,2-diphenyl-1H-imidazo[4,5-f] gla.ac.ukresearchgate.netphenanthroline reveals significant dihedral angles between the imidazole (B134444) ring and the attached phenyl rings, indicating a non-planar conformation in the solid state. researchgate.net In another study, a conformational analysis of a 2-biphen-4-ylimidazopyridine derivative was achieved through X-ray crystallography, highlighting how substituents influence the solid-state packing and molecular geometry. rsc.org

For the this compound core, XRD analysis would be expected to confirm the fusion of the imidazole and phenanthridine ring systems. Key structural parameters that would be determined include the planarity of the aromatic phenanthridine portion versus the conformation of the dihydro-imidazole ring. The data would also precisely map the bond lengths of the C-N, C=N, and C-C bonds within the fused system, providing experimental validation for theoretical models.

| Parameter | Value |

| Empirical Formula | C₂₅H₁₅N₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 18.456(4) |

| c (Å) | 11.567(2) |

| β (°) | 112.34(3) |

| Volume (ų) | 1998.1(7) |

| Z | 4 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to these vibrations.

The analysis of this compound and its cationic form, the dihydro-imidazo-phenanthridinium (DIP) bromide, has been noted in the literature, with spectral analyses performed on dedicated spectrophotometers. nih.gov The FTIR spectrum of this class of compounds is characterized by several key absorption regions.

The aromatic C-H stretching vibrations of the phenanthridine skeleton typically appear in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the dihydro-imidazole ring are expected at lower wavenumbers, generally between 2960 and 2850 cm⁻¹. One of the most characteristic peaks for this scaffold is the C=N stretching vibration of the imidazole moiety, which is expected to be found in the 1650-1580 cm⁻¹ range. The stretching vibrations of the C=C bonds within the aromatic phenanthridine rings give rise to several sharp bands in the 1600-1450 cm⁻¹ region. Finally, the C-N stretching vibrations of the fused ring system would be observed in the fingerprint region, typically between 1350 and 1200 cm⁻¹.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic (Phenanthridine) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Dihydro-imidazole) |

| 1650 - 1580 | C=N Stretch | Imidazole Ring |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1200 | C-N Stretch | Amine/Imidazole |

| 900 - 675 | C-H Bend | Aromatic Out-of-Plane |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is valuable for characterizing the electronic structure of conjugated and aromatic systems.

The imidazo[1,2-f]phenanthridine (B1589575) scaffold, possessing an extended π-conjugated system, exhibits characteristic absorption bands in the UV region. Studies on the photophysical properties of related phenanthroimidazole and imidazo-phenanthroline derivatives show strong absorptions generally between 250 and 400 nm. nih.gov

The UV-Vis spectrum of this compound derivatives is expected to be dominated by π → π* transitions. These high-energy transitions are characteristic of the extensive aromatic system of the phenanthridine core. Typically, multiple absorption bands are observed. The bands at shorter wavelengths (around 250-280 nm) can be attributed to transitions within the benzenoid rings of the phenanthridine system. The bands at longer wavelengths (typically above 300 nm) are associated with the electronic transitions involving the entire conjugated π-system of the fused heterocyclic structure. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the solvent and the presence of substituents on the aromatic rings.

| Compound Type | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Imidazo[4,5-f] gla.ac.ukresearchgate.netphenanthroline Ligand | ~357 | ~10,000 - 20,000 | π → π |

| Phenanthroimidazole-borane Derivative | ~380 | Not Specified | π → π |

| Dihydro-imidazo-phenanthridinium (DIP) | 250 - 360 | Not Specified | π → π* |

Theoretical and Computational Studies on 2,3 Dihydroimidazo 1,2 F Phenanthridines

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of heterocyclic molecules. For related systems, such as imidazo[1,2-a]pyrimidine-Schiff base derivatives, DFT methods with basis sets like B3LYP/6-311++G(d,p) have been successfully used to optimize molecular geometry. nih.govresearchgate.net The inclusion of diffuse functions in the basis set is crucial for accurately representing the effects of lone pair electrons, which are abundant in such nitrogen-containing heterocycles. nih.gov

Frequency calculations are a standard procedure to confirm that the optimized geometry represents a true energy minimum on the potential energy surface, indicated by the absence of imaginary frequencies. nih.govresearchgate.net These calculations provide a foundation for understanding the molecule's stability and preferred conformation.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key descriptors of reactivity. The HOMO-LUMO energy gap is particularly important as it relates to the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For instance, in a studied (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine, these parameters were calculated to understand its electronic behavior. researchgate.net This type of analysis helps in predicting how 2,3-dihydroimidazo(1,2-f)phenanthridine derivatives might participate in chemical reactions, for example, as nucleophiles or electrophiles, and their potential as materials in electronic applications.

Table 1: Representative Quantum Chemical Calculation Parameters for a Related Heterocyclic System Data adapted from studies on an imidazo[1,2-a]pyrimidine (B1208166) derivative.

| Parameter | Method/Basis Set | Purpose |

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | To find the most stable 3D structure of the molecule. nih.gov |

| Frequency Analysis | DFT/B3LYP/6-311++G(d,p) | To confirm the optimized structure is a true energy minimum. nih.govresearchgate.net |

| HOMO-LUMO Analysis | DFT | To determine the electronic frontier orbitals and predict chemical reactivity. researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of complex heterocyclic scaffolds like imidazo[1,2-f]phenanthridines. nih.gov While direct modeling of the 2,3-dihydro variant's synthesis is not widely published, studies on related phenanthridine (B189435) syntheses provide a clear framework for how such investigations are conducted.

For example, the synthesis of phenanthridine derivatives via radical cyclization has been explored. nih.gov Such a reaction would involve an initial radical abstraction, followed by an intramolecular cyclization and subsequent oxidation to form the aromatic phenanthridine core. nih.gov Computational modeling of this process would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the starting materials and final products.

Transition State Searching: Identifying the high-energy transition state structures that connect reactants to products for each step of the reaction. This is a critical and computationally intensive task.

Energy Profile Mapping: Calculating the activation energies (the energy difference between reactants and transition states) to determine the feasibility and rate of each reaction step.

A plausible reaction mechanism for the synthesis of imidazo[1,2-f]phenanthridines involves the oxidative cyclization of phenanthridin-6-amine with aldehydes. sci-hub.se Computational studies could validate the proposed intermediates and transition states in such a multi-step process, providing insights into the role of catalysts or oxidizing agents and helping to optimize reaction conditions for higher yields. sci-hub.se

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics (MD) simulations are the primary computational methods used to explore these aspects.

Conformational Analysis aims to identify the most stable conformations (spatial arrangements of atoms) of a molecule. For flexible molecules, this can be achieved through systematic or stochastic searches of the potential energy surface. For a semi-rigid structure like this compound, the analysis would focus on the planarity of the ring system and the orientations of any substituents. In a study on new derivatives of 1,4-benzodiazepine-2-ones, a related class of compounds, semi-empirical methods like AM1 were used to determine the most stable conformer. arxiv.org

Molecular Dynamics (MD) Simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time. This allows for the exploration of the conformational landscape and the study of how the molecule behaves in a simulated environment (e.g., in a solvent or interacting with a biological target). MD simulations have been used to study the interaction of platinum-phenanthroline complexes with amyloid-β peptides, revealing how the phenanthridine core engages in non-covalent interactions like π-stacking. rsc.org Similar simulations on this compound could predict its binding modes with biological macromolecules, such as DNA or proteins, which is crucial for drug design. nih.govnih.gov These simulations can also reveal the role of molecular motions in processes like electron transfer. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which serves as a powerful tool for structure verification. By comparing theoretically calculated spectra with experimental results, researchers can confirm the identity and purity of a synthesized compound.

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org Studies on imidazo[1,2-a]pyrimidine derivatives have shown a strong correlation between the chemical shifts calculated with the B3LYP functional and those observed experimentally in solution. nih.govacs.org This allows for the unambiguous assignment of complex spectra.

FT-IR Spectroscopy: The same computational methods used for geometry optimization also yield vibrational frequencies. These theoretical frequencies can be scaled by an appropriate factor to account for systematic errors in the calculations and then compared with experimental FT-IR spectra. This comparison helps in assigning specific vibrational modes, such as C=C, C=N, and C-H stretching and bending vibrations, to the observed absorption bands. nih.govresearchgate.net

Table 2: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Imidazo[1,2-a]pyrimidine-Schiff Base This table illustrates the typical agreement between calculated and experimental values, validating the computational model.

| Spectrum | Experimental Value (ppm or cm⁻¹) | Theoretical Value (ppm or cm⁻¹) |

| ¹H NMR | 8.88, 8.63, 8.54, 7.87, 7.53, 7.29, 7.10 | 8.22, 8.08, 7.83, 7.51, 8.38, 7.69, 7.39 |

| ¹³C NMR | 155.89 (C=N), 150.18, 131.09, 108.88 | 151.15 (C=N), 153.52, 136.01, 113.28 |

| FT-IR (C=N) | 1642 cm⁻¹ | Calculated but specific value not reported |

Data sourced from studies on (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine. nih.govacs.org

This close agreement between predicted and measured spectra provides strong evidence for the synthesized structure and demonstrates the predictive power of modern computational chemistry in the study of complex heterocyclic systems like this compound.

Molecular Interaction Studies and Supramolecular Architectures Involving 2,3 Dihydroimidazo 1,2 F Phenanthridines

Non-Covalent Interactions and Binding Modes

The planar, aromatic, and cationic nature of the 2,3-dihydroimidazo(1,2-f)phenanthridinium scaffold makes it an ideal candidate for interacting with biological macromolecules, particularly nucleic acids. Research has focused on elucidating the specific binding modes through which these compounds associate with DNA-mimicking structures.

Intercalative Binding Mechanisms with DNA-mimicking structures

A primary mode of interaction for 2,3-dihydroimidazo(1,2-f)phenanthridinium (DIP) derivatives with DNA is through intercalation. This process involves the insertion of the planar phenanthridine (B189435) moiety between the base pairs of the DNA double helix. Viscosity measurements have demonstrated that the binding of these compounds to DNA results in an increase in DNA length, a characteristic hallmark of intercalation. Current time information in Dublin, IE. This insertion is driven by favorable π-π stacking interactions between the aromatic system of the DIP cation and the DNA base pairs.

The binding affinities of a library of DIP derivatives with DNA have been quantified, showing binding constants (K) in the range of 2 x 10⁴ to 1.3 x 10⁵ M⁻¹. Current time information in Dublin, IE. The corresponding free energies of binding (ΔG) were found to be between -5.9 and -6.40 kcal mol⁻¹. Current time information in Dublin, IE. These thermodynamic parameters underscore the spontaneity and stability of the intercalative binding process. Isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) studies have further characterized the thermodynamics of binding, revealing that the interaction is typically exothermic (favorable enthalpy change, ΔH⁰) and, in many cases, is also driven by a favorable positive entropy contribution (ΔS⁰) at 25°C. nih.gov

| Parameter | Range of Values | Method | Reference |

| Binding Constant (K) | 2 x 10⁴ - 1.3 x 10⁵ M⁻¹ | Spectroscopic Titration | Current time information in Dublin, IE. |

| Free Energy of Binding (ΔG) | -5.9 to -6.40 kcal mol⁻¹ | Calculated from K | Current time information in Dublin, IE. |

| Binding Enthalpy (ΔH⁰) | Exothermic | ITC/DSC | nih.gov |

| Binding Entropy (ΔS⁰) | Generally Positive at 25°C | ITC/DSC | nih.gov |

Table 1: Thermodynamic Parameters for the Interaction of DIP Derivatives with DNA

Minor Groove Binding Considerations

In addition to intercalation, preliminary molecular modeling studies have suggested that certain derivatives of 2,3-dihydroimidazo(1,2-f)phenanthridinium may also engage in minor groove binding. Current time information in Dublin, IE. This binding mode is influenced by the nature and positioning of substituents on the DIP core structure. Current time information in Dublin, IE. The curvature of the phenanthridine framework can complement the shape of the DNA minor groove, facilitating van der Waals interactions and/or hydrogen bonding with the floor and walls of the groove. While intercalation is considered the primary binding mode for the core DIP structure, the potential for a dual-binding mechanism or a switch to minor groove binding for specific analogues remains an area of active investigation. gla.ac.uk

Electrostatic and Hydrogen Bonding Interactions

Furthermore, hydrogen bonding can occur between the functional groups on the DIP molecule and the atoms of the DNA base pairs or the sugar-phosphate backbone. For instance, the N-H moiety within the imidazo (B10784944) ring system can act as a hydrogen bond donor. rsc.org The ability to introduce various substituents onto the DIP framework provides a modular approach to tune these non-covalent interactions, potentially enhancing both the affinity and selectivity of the binding. nih.gov The interplay of these forces—π-π stacking, electrostatic attraction, and hydrogen bonding—collectively governs the molecular recognition of DNA by 2,3-dihydroimidazo(1,2-f)phenanthridine derivatives.

Formation of Supramolecular Assemblies

The inherent ability of this compound derivatives to participate in directional non-covalent interactions extends beyond binding to macromolecules, enabling the formation of complex supramolecular assemblies.

Principles of Self-Assembly Processes and Driving Forces

The self-assembly of molecules into ordered, hierarchical structures is a spontaneous process governed by a delicate balance of multiple non-covalent interactions. For phenanthrene (B1679779) derivatives and related cationic aromatic systems, key driving forces include:

π-π Stacking: The extensive aromatic surfaces of the phenanthridine core promote strong π-π stacking interactions, leading to the formation of one-dimensional, two-dimensional, or three-dimensional arrays. gla.ac.uk

Electrostatic Interactions: In the case of cationic DIP derivatives, electrostatic attraction with anionic species or repulsion between like charges can direct the assembly process. acs.orgnih.gov

Hydrophobic Interactions: In aqueous environments, the hydrophobic effect can drive the aggregation of the nonpolar aromatic portions of the molecules to minimize their contact with water. gla.ac.uknih.gov

The final morphology of the supramolecular structure is often sensitive to external conditions such as solvent polarity, temperature, and the concentration of the building blocks. nih.govmdpi.com

Microtubular Structure Formation with Polyoxometalates

A remarkable example of the self-assembly involving this compound derivatives is the formation of microtubular structures in the presence of polyoxometalates (POMs). Research has shown that the spontaneous and rapid growth of hollow microtubes occurs when crystals of a polyoxometalate are introduced into an aqueous solution containing a cationic 2,3-dihydroimidazo(1,2-f)phenanthridinium derivative, such as N-methyl dihydroimidazolphenanthridinium bromide (DIP-Me). acs.orggla.ac.uk

The process is understood to initiate at the solid-liquid interface, where an ion exchange leads to the formation of a semipermeable membrane composed of the POM anions and the DIP cations. acs.orggla.ac.uk Osmotic pressure builds up across this membrane, eventually causing it to rupture and grow into a hollow tube with a diameter typically ranging from 10 to 100 micrometers. rsc.org The driving force for this morphogenesis is the interplay of electrostatic interactions between the anionic POM clusters and the organic cations, leading to the self-assembly of the membrane. nih.govgla.ac.uk

This process allows for the creation of robust, micrometer-scale tubular architectures from molecular building blocks. acs.org The ability to control the growth direction and diameter of these tubes in real-time has been demonstrated, opening up possibilities for the fabrication of microfluidic devices and other functional materials. nih.govgla.ac.uk

| Component 1 | Component 2 | Resulting Structure | Driving Forces | Reference |

| Polyoxometalate (anion) | Dihydroimidazolphenanthridinium (cation) | Hollow Microtubes | Electrostatic Interactions, Osmosis | acs.orggla.ac.uk |

Table 2: Supramolecular Assembly of Dihydroimidazo(1,2-f)phenanthridine Derivatives with Polyoxometalates

Applications of 2,3 Dihydroimidazo 1,2 F Phenanthridines in Materials Science and Photophysics

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Properties

While direct studies on the application of 2,3-dihydroimidazo(1,2-f)phenanthridine in Organic Light-Emitting Diodes (OLEDs) are not extensively documented in current literature, the optoelectronic properties of related phenanthridine (B189435) and fused-imidazole systems suggest a promising avenue for investigation. The core structure, featuring an extended π-conjugated system, is a fundamental prerequisite for charge transport and emission in organic semiconductor materials.

The performance of a molecule in an OLED device is intrinsically linked to its electronic structure, including the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters, which can be fine-tuned through chemical modification, dictate the charge injection and transport properties, as well as the emission color. For instance, the introduction of electron-donating or electron-withdrawing groups onto the phenanthridine or imidazole (B134444) rings could modulate the HOMO/LUMO energy levels, thereby tuning the emission from the blue to the red region of the spectrum.

Research on other phenanthridine derivatives has demonstrated their potential as emitters in OLEDs. For example, pyrenoimidazole-fused phenanthridines have been shown to exhibit intense blue emission in solution and red excimer fluorescence in the solid state. rsc.org This highlights the capability of the broader phenanthridine family to serve as efficient light-emitting materials. The this compound scaffold, with its own unique electronic and steric properties, could offer a distinct set of advantages in terms of stability, charge mobility, and emission characteristics. Further research into the synthesis of various substituted derivatives and the characterization of their photophysical and electrochemical properties is a critical next step to unlock their potential in OLED technology.

Fluorescent Systems and Tunable Emission

The inherent fluorescence of the phenanthridine core makes this compound and its derivatives attractive candidates for the development of advanced fluorescent systems. The ability to chemically modify the structure provides a powerful tool for tuning the emission properties to suit specific applications.

The emission wavelength of a fluorophore is sensitive to its chemical environment and substitution pattern. For 2,3-dihydroimidazo(1,2-f)phenanthridines, derivatization at various positions on the aromatic rings could lead to a palette of colors. For example, extending the π-conjugation or introducing specific functional groups can shift the emission maximum. Studies on pyrenoimidazole-fused phenanthridines have shown that while they emit intense blue light in solution, their solid-state emission is significantly red-shifted to the red and near-infrared regions due to the formation of excimers. rsc.org This demonstrates the principle of tunable emission within this class of compounds.

Large Stokes Shift Characteristics

A large Stokes shift, the difference between the absorption and emission maxima, is a highly desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. While there is no specific data on the Stokes shift of this compound, related heterocyclic systems often exhibit this property due to significant geometric relaxation in the excited state or intramolecular charge transfer (ICT). The non-planar structure of the parent imidazo[1,2-f]phenanthridine (B1589575) scaffold could contribute to a notable Stokes shift. Further experimental and computational studies are needed to quantify this property and explore how it can be modulated through synthetic modifications.

Integration into Förster Resonance Energy Transfer (FRET) Systems

Förster Resonance Energy Transfer (FRET) is a powerful mechanism used in developing fluorescent sensors and imaging agents. It involves the non-radiative transfer of energy from a donor fluorophore to an acceptor fluorophore. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as their proximity and orientation.

The tunable emission properties of this compound derivatives make them promising candidates for integration into FRET systems. By synthetically tailoring their absorption and emission spectra, they could be designed to act as either energy donors or acceptors in a FRET pair. For instance, a blue-emitting derivative could serve as a donor to a green- or red-emitting acceptor, enabling the development of ratiometric sensors that provide a built-in correction for environmental effects. The modular synthesis of these compounds would allow for the straightforward incorporation of linkers and recognition elements for specific analytes, paving the way for novel biosensors and molecular probes.

Development of Redox-Active Molecular Switches and Logic Gates

One of the most intriguing potential applications of the this compound framework lies in the development of molecular switches and logic gates. This is strongly supported by research on the closely related 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (TIP) system.

A switchable organic system has been developed based on the interconversion between 1-isobutyl-1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (a TIP derivative) and 5-[2-(isobutylamino)ethyl]phenanthridinium (AEP). nih.gov This interconversion can be controlled by pH. Furthermore, these two states can be "locked" into pH-inert forms through redox chemistry. The TIP derivative can be oxidized to the corresponding 1-isobutyl-2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium (DIP) cation, while the AEP form can be reduced to 5-[2-(isobutylamino)ethyl]-5,6-dihydrophenanthridine (AEDP). nih.gov This four-state system, addressable by both pH and redox potential, demonstrates the potential of this heterocyclic core to function as a sophisticated molecular switch. nih.gov

This switching behavior can be envisioned as the basis for molecular logic gates. For instance, the conversion of the TIP derivative to the DIP cation by an oxidative input could represent a specific logic operation. By designing a system where multiple inputs (e.g., chemical, electrochemical, or photochemical stimuli) are required to produce a specific output (e.g., a change in fluorescence or absorption), more complex logic gates like AND, OR, and XOR could be realized. The ability to control the state of the molecule with multiple stimuli opens the door to creating intricate molecular information processing systems.

| Compound Name | Abbreviation | Role in Molecular Switching |

| 1-isobutyl-1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine | TIP derivative | pH-sensitive form, can be oxidized |

| 5-[2-(isobutylamino)ethyl]phenanthridinium | AEP | pH-sensitive form, can be reduced |

| 1-isobutyl-2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium | DIP | "Locked" oxidized form, pH-inert |

| 5-[2-(isobutylamino)ethyl]-5,6-dihydrophenanthridine | AEDP | "Locked" reduced form, pH-inert |

Structure Reactivity and Structure Property Relationship Studies of 2,3 Dihydroimidazo 1,2 F Phenanthridines

Influence of Substituent Effects on Chemical Reactivity and Stability

The chemical reactivity and stability of the 2,3-dihydroimidazo(1,2-f)phenanthridine scaffold are significantly influenced by the nature of substituents on the fused ring system. While direct studies on the 2,3-dihydro core are limited, research on the closely related 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (TIP) intermediates provides valuable insights. These TIPs are precursors to the oxidized 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium (DIP) cations, and their stability is a key factor in their isolation and subsequent reactions. scilit.comnih.gov

Derivatization at the nitrogen atom of the imidazole (B134444) ring has been shown to control the reactivity of the TIP intermediate with respect to its electronic potential and pKa. scilit.comnih.gov The electronic nature of the substituent directly impacts the availability of the nitrogen lone pair. Electron-donating groups tend to increase the electron density on the nitrogen, which can stabilize the oxidized DIP cation, thereby facilitating the oxidation of the dihydro or tetrahydro precursor. Conversely, electron-withdrawing groups decrease the electron density, making the lone pair less available to stabilize the positive charge in the DIP product and thus reducing the driving force for oxidation. scilit.com

A study by Richmond et al. demonstrated that the susceptibility of the TIP structure to acidic and oxidative conditions can be fine-tuned by the judicious selection of the N-substituent. scilit.com A correlation was observed between the degree of conjugation of the nitrogen lone pair with the side chain and the stability of the TIP. Higher degrees of conjugation with the side chain reduce the lone pair's ability to stabilize the positive charge in the DIP product, thus hindering the oxidation process. scilit.com

Steric effects also play a crucial role. Bulky substituents can hinder the approach of reactants and influence the conformational preferences of the molecule, thereby affecting reaction rates. For instance, the reaction of isobutyl- and adamantyl-substituted TIPs with 5-(2-bromoethyl)phenanthridinium bromide (BEP) showed that the bulkier adamantyl group significantly slowed down the conversion to the corresponding DIP, indicating steric hindrance. scilit.com

The following table summarizes the influence of various N-substituents on the reactivity of the related 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridine (TIP) framework.

| Substituent (R) | Electronic Effect | Steric Hindrance | Impact on Reactivity/Stability |

| Cyclohexyl | Electron-donating | Moderate | Facilitates oxidation to DIP |

| Isobutyl | Electron-donating | Moderate | Facilitates oxidation to DIP |

| Adamantyl | Electron-donating | High | Hinders oxidation to DIP due to steric bulk |

| Phenyl | Electron-withdrawing (inductive), Conjugating | Low | Stabilizes TIP, reduces driving force for oxidation |

| 3,4-Dimethoxyphenyl | Electron-donating (resonance) | Low | Facilitates oxidation to DIP |

| 3,4-Difluorophenyl | Electron-withdrawing | Low | Stabilizes TIP, reduces driving force for oxidation |

Data inferred from studies on 1,2,3,12b-tetrahydroimidazo[1,2-f]phenanthridines (TIPs). scilit.com

Conformational Preferences and Stereoisomerism Impact on Chemical Behavior

The this compound system possesses a non-planar, rigid structure that can give rise to stereoisomers, which in turn can significantly influence its chemical and biological behavior. The fusion of the imidazole and phenanthridine (B189435) rings creates a chiral center at the C12b position in the hydrogenated forms, leading to the possibility of enantiomers.

While specific studies on the conformational analysis of this compound are not extensively documented, research on analogous fused heterocyclic systems, such as hexahydrobenzo[a]phenanthridines, has shown that the stereochemistry of ring fusion (cis or trans) has a profound impact on their biological activity. sci-hub.se For these compounds, derivatives with a trans B/C-ring fusion generally exhibit higher affinity for dopamine (B1211576) receptors compared to their cis-fused counterparts. sci-hub.se This suggests that the three-dimensional arrangement of the atoms is critical for molecular recognition and binding to biological targets.

The concept of stereoselectivity is a fundamental principle in pharmacology and medicinal chemistry. nih.gov Different enantiomers of a chiral molecule can exhibit widely varying biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic. nih.govmdpi.com For instance, in many drug classes, the pharmacological action is exclusive to one isomer. nih.gov

Therefore, it can be inferred that the stereoisomers of substituted 2,3-dihydroimidazo(1,2-f)phenanthridines would likely exhibit different chemical and biological profiles. The specific spatial arrangement of substituents could affect their interaction with enzymes, receptors, or other biological macromolecules. The development of stereoselective syntheses would be crucial for isolating and evaluating the properties of individual stereoisomers.

Modulation of Molecular Interaction Profiles through Structural Modification

The ability of 2,3-dihydroimidazo(1,2-f)phenanthridines to engage in various molecular interactions can be modulated through structural modifications. The core phenanthridine structure is a well-known DNA intercalating agent, a property attributed to its planar aromatic system that can stack between the base pairs of DNA. mdpi.com While the dihydro- form is not fully planar, its oxidized counterpart, the 2,3-dihydro-1H-imidazo[1,2-f]phenanthridinium (DIP) cation, is a planar, aromatic heterocycle that has been identified as a biologically active DNA intercalating framework. scilit.com

The introduction of different substituents can alter the strength and nature of these interactions. For example, substituents can influence the molecule's solubility, lipophilicity, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets. Modifications to the phenanthridine or imidazole rings can enhance or diminish the DNA binding affinity.

Studies on related benzo[i]phenanthridines have shown that modifications to the A-ring can significantly alter their ability to act as topoisomerase-targeting agents, which involves interaction with the DNA-enzyme complex. nih.gov For example, 2,3-methylenedioxy-8,9-dimethoxybenzo[i]phenanthridine was found to be an active topoisomerase I-targeting agent, while the 2,3,8,9-tetramethoxy-substituted analog was inactive. nih.gov This highlights the sensitivity of molecular interactions to subtle changes in the substitution pattern.

The following table provides a conceptual overview of how different structural modifications on the this compound scaffold could potentially modulate its molecular interaction profile.

| Modification Type | Potential Impact on Molecular Interactions |

| Introduction of polar substituents (e.g., -OH, -NH2) | Increased potential for hydrogen bonding with target macromolecules. |

| Addition of lipophilic groups (e.g., alkyl, aryl) | Enhanced van der Waals interactions and potential for membrane association. |

| Introduction of charged moieties (e.g., quaternary ammonium) | Strengthened electrostatic interactions, particularly with negatively charged biomolecules like DNA. |

| Alteration of the substitution pattern on the aromatic rings | Modified DNA intercalation geometry and strength; altered binding specificity. |

Correlation Between Molecular Architecture and Photophysical Characteristics

The photophysical properties of 2,3-dihydroimidazo(1,2-f)phenanthridines, such as their absorption and emission of light, are intrinsically linked to their molecular structure. The extended π-conjugated system of the phenanthridine core is expected to give rise to absorption in the UV-visible region and potentially fluorescence.

Research on bis-imidazo[1,2-a]pyridine fluorophores has shown that these compounds exhibit intense near-UV to blue fluorescence. nih.gov The absorption spectra are characterized by intense π-π* transitions. The nature of the bridging group between the two imidazo[1,2-a]pyridine (B132010) units has a relatively minor effect on the absorption characteristics. nih.gov

In the context of 2,3-dihydroimidazo(1,2-f)phenanthridines, the degree of conjugation and the presence of electron-donating or electron-withdrawing groups are expected to be key determinants of their photophysical properties. Oxidation to the fully aromatic imidazo[1,2-f]phenanthridinium system would likely lead to a red-shift in both absorption and emission spectra due to the extension of the π-conjugated system. The solvent environment can also play a significant role, with polar solvents potentially stabilizing charge-transfer excited states and influencing the emission characteristics. rsc.org

The following table presents photophysical data for related imidazo-fused heterocyclic compounds to illustrate the potential range of properties for the this compound family.

| Compound/Class | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Key Structural Features |

| bis-Imidazo[1,2-a]pyridines nih.gov | ~250-330 | ~350-450 | V-shaped molecules with extended conjugation. |

| Imidazo-phenanthroline Ligands mdpi.com | ~350-400 | ~550-600 (as Cu(I) complexes) | Extended aromatic system with metal-to-ligand charge transfer bands. |

| Anthracene-BODIPY Dyads mdpi.com | ~500-550 | ~515-560 | Extended π-conjugation with strong absorption in the visible region. |

This table presents data for related compound classes to infer potential photophysical properties.

Perspectives and Future Research Directions in 2,3 Dihydroimidazo 1,2 F Phenanthridine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For imidazo[1,2-f]phenanthridine (B1589575) derivatives, future research is pivoting away from methods that require harsh conditions or expensive and toxic catalysts. acs.org Key innovations are centered on improving atom economy, utilizing recyclable catalysts, and operating under metal-free conditions.

One promising approach involves the use of a recyclable magnetic metal-organic framework (MOF) catalyst, Fe₃O₄@SiO₂@MOF-199, for the coupling and cyclization of 2-(2-bromoaryl)imidazoles with cyclohexane-1,3-diones. nih.govnih.gov This method leads to the formation of 6,7-dihydroimidazo[1,2-f]phenanthridin-8(5H)-ones in high yields. nih.gov A significant advantage of this system is the ease of catalyst recovery using a magnet, allowing it to be reused multiple times without a significant drop in catalytic activity. nih.govresearchgate.net The yields for the synthesis of the initial product remained high, starting at 91% and only decreasing to 89% after the fourth reuse. nih.gov

Another sustainable strategy is the development of a metal- and base-free synthesis that employs elemental sulfur to facilitate an oxidative cyclization reaction. sci-hub.se This method reacts phenanthridin-6-amine with various aldehydes to produce a range of imidazo[1,2-f]phenanthridine derivatives with good yields and high atom economy. sci-hub.se By avoiding transition metals, this protocol circumvents issues related to product contamination and the cost associated with precious metal catalysts. acs.org

| Methodology | Key Reactants | Catalyst/Reagent | Key "Green" Feature | Reported Yields | Reference |

|---|---|---|---|---|---|

| Magnetic MOF-Catalyzed Cyclization | 2-(2-Bromoaryl)imidazoles, Cyclohexane-1,3-diones | Fe₃O₄@SiO₂@MOF-199 | Recyclable magnetic catalyst | High (e.g., 91% on first use) | nih.govnih.gov |

| Sulfur-Endorsed Oxidative Cyclization | Phenanthridin-6-amine, Aldehydes | Elemental Sulfur | Metal- and base-free, high atom economy | Good | sci-hub.se |

Advanced Spectroscopic Characterization Techniques for Complex Derivatives

As synthetic methods produce increasingly complex 2,3-dihydroimidazo(1,2-f)phenanthridine derivatives, the need for sophisticated characterization techniques becomes paramount. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and elemental analysis are foundational for confirming structures, they are often insufficient for elucidating subtle stereochemical details or complex photophysical behaviors. nih.gov

Future research will increasingly rely on a suite of advanced spectroscopic methods. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for unambiguously assigning proton and carbon signals in sterically crowded or highly substituted derivatives. High-resolution mass spectrometry (HRMS) is critical for confirming elemental composition with high precision. For derivatives designed for optical applications, a deep understanding of their photophysical properties is crucial. researchgate.netijrpr.com This necessitates the use of advanced fluorescence spectroscopy to measure key parameters such as fluorescence quantum yields, lifetimes, and solvatochromism, which describes how a substance's color changes with the polarity of the solvent. nih.govresearchgate.net Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of crystalline derivatives, providing invaluable insights into molecular conformation and intermolecular packing in the solid state. researchgate.net

| Technique | Information Provided | Importance for Complex Derivatives |

|---|---|---|

| 2D NMR (COSY, HSQC, HMBC) | Correlation between different nuclei (¹H-¹H, ¹H-¹³C) | Unambiguous structural assignment in complex molecules. |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental formula | Confirms molecular formula and rules out alternative structures. |

| Advanced Fluorescence Spectroscopy | Quantum yield, fluorescence lifetime, solvatochromism | Quantifies efficiency and dynamics of light emission for optical materials. nih.govijrpr.com |

| Single-Crystal X-ray Diffraction | 3D molecular structure and crystal packing | Provides definitive proof of structure and insights into solid-state properties. researchgate.net |

Deeper Insights from Multiscale Computational Modeling

Computational chemistry offers a powerful lens for understanding and predicting the behavior of complex molecules, thereby guiding experimental efforts. For the this compound system, multiscale computational modeling is a key future direction. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly valuable. researchgate.netrsc.org

DFT can be used to calculate ground-state properties, such as molecular geometry, electronic structure (e.g., HOMO/LUMO energy levels), and reaction energetics. This allows researchers to predict the most stable conformations of a molecule and to rationalize reaction mechanisms and outcomes. TD-DFT extends these calculations to the excited state, enabling the prediction of photophysical properties like absorption and emission wavelengths. researchgate.net This is crucial for the rational design of new derivatives for applications in OLEDs or as fluorescent probes, as it allows for the in silico screening of candidates before undertaking laborious synthesis. rsc.org Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these molecules and their interactions with their environment, such as solvents or biological macromolecules, over time.

| Computational Method | Predicted Properties/Insights | Application in Research |

|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, reaction pathways | Guiding synthetic strategies and understanding molecular stability. rsc.org |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, fluorescence emission, excited-state properties | Rational design of molecules with specific optical properties. researchgate.net |

| Molecular Dynamics (MD) | Conformational changes, solvent interactions, binding modes | Simulating behavior in realistic environments (e.g., solution, biological systems). |

Expanding Applications in Emerging Advanced Materials

The unique, rigid, and planar π-conjugated structure of the imidazo[1,2-f]phenanthridine core makes it an attractive building block for advanced functional materials. ijrpr.com While initial interest was sparked by the biological activity of natural products like Zephycandidine A, future research is expanding into materials science, particularly in optoelectronics. nih.govresearchgate.net

A significant area of development is in Organic Light-Emitting Diodes (OLEDs). The scaffold is being incorporated into the design of new phosphorescent complexes, such as blue phosphorescent imidazophenanthridine iridium complexes, which are essential for creating full-color displays and energy-efficient lighting. nih.govacs.org The high fluorescence quantum yields observed in some derivatives also suggest their potential as emitters in fluorescent OLEDs or as specialized fluorescent dyes. researchgate.netijrpr.com

The sensitivity of the electronic properties of some derivatives to their environment opens up applications in chemical sensing. For example, related imidazole-based heterocyclic systems have demonstrated remarkable on-off-on fluorescence behavior in response to changes in pH, allowing them to function as sensors for volatile acids. rsc.org This capability could be engineered into imidazo[1,2-f]phenanthridine derivatives for detecting specific analytes. Furthermore, the intense solid-state emission of some derivatives makes them candidates for anti-counterfeiting applications, where they can be used as invisible fluorescent inks. rsc.org

| Application Area | Key Property | Potential Use | Reference |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Phosphorescence/Fluorescence | Host materials or emitters, particularly for blue light. | nih.govacs.org |

| Chemical Sensors | Environment-sensitive fluorescence (acidochromism) | Fluorescent probes for detecting pH changes or specific analytes. | rsc.org |

| Anti-Counterfeiting | Strong solid-state fluorescence | Inks for security printing and product authentication. | rsc.org |

| Fluorescent Dyes | High fluorescence quantum yield | Specialized dyes for materials science and biological imaging. | researchgate.netijrpr.com |

Q & A

Q. What synthetic strategies are commonly employed for 2,3-Dihydroimidazo[1,2-f]phenanthridine derivatives?

The synthesis typically involves multi-step reactions, including nitration, alkylation, and cyclization. For example, a representative route starts with vanillin protection, nitration, and subsequent cyclization with ethanediamine/iodine to form the imidazoline core. Hydroxamic acid side chains are introduced via hydroxylamine treatment to enhance zinc-chelating properties critical for HDAC inhibition . Key reagents include trifluoroacetic acid for deprotection and cyanogen bromide for tricyclic amine formation.

Q. How is structural characterization of these derivatives validated in research?

Techniques like molecular docking (using software such as Discovery Studio) and X-ray crystallography are employed to confirm binding modes. For instance, docking studies with PI3K (PDB: 5G2N) and HDAC1 (PDB: 1C3R) reveal hydrogen bonding between the imidazoline N1 and Val882 in PI3K, while hydroxamate groups chelate zinc in HDAC . NMR and mass spectrometry further validate synthetic intermediates.

Advanced Research Questions

Q. How can dual-target inhibitors (e.g., PI3K/HDAC) be designed using this scaffold?